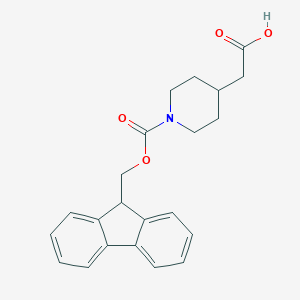

1-Fmoc-4-piperidineacetic acid

描述

Overview of Fmoc-Protected Piperidine (B6355638) Derivatives in Chemical Synthesis

The fluorenylmethoxycarbonyl (Fmoc) protecting group is a crucial tool in modern organic synthesis, particularly in the assembly of peptides. wikipedia.orglgcstandards.com It is a base-labile protecting group, meaning it can be removed under mild basic conditions, typically using a secondary amine like piperidine. wikipedia.orgtotal-synthesis.com This characteristic makes it orthogonal to many other protecting groups that are sensitive to acidic or hydrogenolysis conditions. total-synthesis.com The stability of the Fmoc group towards acids allows for its widespread use in solid-phase peptide synthesis (SPPS), as it does not interfere with the acid-labile linkers that anchor the growing peptide chain to the resin support. wikipedia.orglgcstandards.com

Fmoc-protected piperidine derivatives, such as 1-Fmoc-4-piperidineacetic acid, are valuable building blocks in the synthesis of more complex molecules. The piperidine ring is a common structural motif in many biologically active compounds and pharmaceuticals. By protecting the piperidine nitrogen with an Fmoc group, chemists can selectively perform reactions on other parts of the molecule without affecting the piperidine nitrogen. The Fmoc group can then be cleanly removed at a later stage to allow for further functionalization of the piperidine ring. wikipedia.org This strategy provides a high degree of control and flexibility in multi-step synthetic sequences.

Significance of Piperidineacetic Acid Scaffolds in Research

Piperidineacetic acid scaffolds are of significant interest in medicinal chemistry and drug discovery. cymitquimica.com These structures serve as versatile templates for the development of new therapeutic agents. The combination of a piperidine ring and an acetic acid moiety provides a framework that can be readily modified to interact with specific biological targets, such as enzymes and receptors. researchgate.net

The structural features of piperidineacetic acid allow for the introduction of various substituents at different positions, enabling the fine-tuning of a molecule's pharmacological properties. This modularity is highly advantageous in the lead optimization phase of drug development, where researchers aim to enhance potency, selectivity, and pharmacokinetic profiles. The use of these scaffolds has been explored in the design of compounds targeting a range of diseases. researchgate.net

Contextualization within Unnatural Amino Acid Research

Unnatural amino acids (UAAs) are amino acids that are not among the 20 proteinogenic amino acids. Their incorporation into peptides and proteins has become a powerful tool in chemical biology and drug discovery, offering a way to introduce novel functionalities and enhance the properties of biomolecules. rsc.orgbiosynsis.com UAAs can be used to create peptides with increased stability, improved receptor binding affinity, and unique spectroscopic probes. rsc.orgnih.gov

This compound can be considered a key building block in the synthesis of certain types of unnatural amino acids. lookchem.com Specifically, it can be used to construct conformationally constrained amino acids or those with unique side chains that mimic or modulate biological interactions. The piperidine ring can act as a rigid scaffold to control the peptide backbone's conformation, while the acetic acid group provides a point of attachment to the peptide chain. The Fmoc group facilitates its use in standard peptide synthesis protocols. wikipedia.orglgcstandards.com The systematic substitution of natural amino acids with unnatural counterparts derived from building blocks like this compound is an effective strategy for improving the in vivo stability and tumor uptake of peptide-based radiopharmaceuticals. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C22H23NO4 chemsrc.com |

| Molecular Weight | 365.42 g/mol chemsrc.comcalpaclab.com |

| Melting Point | 135-138°C chemsrc.com |

| Boiling Point | 575.0 ± 23.0 °C at 760 mmHg chemsrc.com |

| Density | 1.3 ± 0.1 g/cm³ chemsrc.com |

| Flash Point | 301.6 ± 22.6 °C chemsrc.com |

| Physical Form | Solid sigmaaldrich.comwuxiapptec.com |

| Purity | Typically ≥97% sigmaaldrich.com |

| Storage Temperature | 2-8°C under an inert atmosphere sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)13-15-9-11-23(12-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAGUAUKAZHOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359661 | |

| Record name | 1-Fmoc-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180181-05-9 | |

| Record name | 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180181-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fmoc-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Fmoc 4 Piperidineacetic Acid

Key Synthetic Routes and Strategies

The principal approach to synthesizing 1-Fmoc-4-piperidineacetic acid centers on two critical steps: the protection of the piperidine (B6355638) nitrogen with the Fmoc group and the formation or attachment of the acetic acid moiety.

Fmoc Introduction Techniques

The introduction of the Fmoc protecting group is a cornerstone of the synthesis. This is typically achieved by reacting a suitable piperidine precursor with an Fmoc-donating reagent. A common method involves the reaction of 4-piperidineacetic acid with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). This reaction is often carried out in a mixed solvent system, such as aqueous dioxane, in the presence of a mild base like sodium carbonate. chemicalbook.com The base neutralizes the acid formed during the reaction, driving the equilibrium towards the protected product.

Another effective reagent for this transformation is 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction conditions for Fmoc-Cl are similar, requiring a base to scavenge the hydrochloric acid byproduct. The choice between Fmoc-OSu and Fmoc-Cl often depends on factors like reagent availability, cost, and desired reaction kinetics.

The Fmoc group is crucial in peptide synthesis as it is stable under various reaction conditions but can be selectively removed under mild basic conditions, typically with a solution of piperidine in an organic solvent like dimethylformamide (DMF). mdpi.com

Formation of the Piperidineacetic Acid Moiety

The construction of the piperidineacetic acid framework can be approached in several ways. One direct method is the alkylation of the piperidine nitrogen with an acetic acid equivalent. For instance, a piperidine derivative can be reacted with a haloacetic acid ester, such as ethyl bromoacetate, followed by hydrolysis of the ester to yield the carboxylic acid. vulcanchem.com

Alternatively, the synthesis can start from a pre-functionalized piperidine ring. For example, 4-cyanomethylpiperidine can be hydrolyzed to afford 4-piperidineacetic acid, which is then subjected to Fmoc protection. Another route involves the Wittig or Horner-Wadsworth-Emmons reaction on a protected 4-piperidone, followed by reduction of the resulting double bond and functional group manipulations to yield the desired acetic acid side chain.

A notable industrial approach may involve the catalytic hydrogenation of pyridine (B92270) derivatives to form the piperidine ring, followed by functionalization. The specific route chosen often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

Advanced Synthetic Approaches

Beyond the fundamental routes, more sophisticated methods are being explored to enhance efficiency, stereocontrol, and sustainability.

Stereoselective Synthesis of Derivatives

While this compound itself is achiral, the synthesis of its chiral derivatives is of significant interest in drug discovery. Stereoselective approaches aim to control the spatial arrangement of substituents on the piperidine ring. This can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and starting from chiral precursors. ua.es

For instance, diastereodivergent routes have been developed for the synthesis of enantiopure ethyl cis- and trans-3-ethylpiperidineacetates, where the key step is the conjugate addition of an enolate or a cuprate (B13416276) to an unsaturated bicyclic lactam. ua.es Such methodologies allow for the synthesis of specific stereoisomers, which is crucial for studying structure-activity relationships. ua.es

Enzymatic or Biocatalytic Approaches

Enzymatic and biocatalytic methods are emerging as powerful tools in organic synthesis, offering high selectivity and mild reaction conditions. While specific enzymatic routes for this compound are not extensively documented in publicly available literature, the principles of biocatalysis are applicable. For example, lipases could potentially be used for the regioselective hydrolysis of a diester precursor.

More broadly, chemoenzymatic strategies have been successfully employed for the asymmetric synthesis of complex heterocycles. acs.org For instance, enzymes like EDDS lyase have been used for the stereoselective hydroamination of fumarate (B1241708) with various amines to produce N-substituted aspartic acid derivatives. acs.org This highlights the potential for developing biocatalytic steps in the synthesis of functionalized piperidines.

Purification and Characterization Techniques in Synthesis

The synthesis of this compound necessitates rigorous purification and characterization to ensure its suitability for subsequent applications, particularly in solid-phase peptide synthesis (SPPS).

Purification: Following the synthesis, the crude product is typically purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:

Crystallization: This is a highly effective method for obtaining high-purity solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase. rsc.org For this compound, silica (B1680970) gel is a common stationary phase, and a mixture of solvents like ethyl acetate (B1210297) and petroleum ether can be used as the mobile phase. rsc.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for the final purification and analysis of the product's purity. mdpi.combeilstein-journals.org It separates compounds based on their hydrophobicity.

Characterization: Once purified, the identity and purity of this compound are confirmed using various analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound, confirming the presence of the Fmoc group, the piperidine ring, and the acetic acid moiety.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, providing further confirmation of its identity. beilstein-journals.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, such as the carbonyl groups of the carbamate (B1207046) and carboxylic acid. beilstein-journals.org

The table below summarizes the key analytical techniques and their purpose in the context of this compound synthesis.

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR | Structural elucidation and confirmation |

| Mass Spectrometry | Molecular weight determination |

| FTIR Spectroscopy | Functional group identification |

| RP-HPLC | Purity assessment and final purification |

Chromatographic Methods for Product Isolation

Chromatography is an essential tool for the purification of the synthesized this compound from starting materials, reagents, and by-products.

Column Chromatography: The crude product can be purified by silica gel column chromatography. rsc.org A solvent system of petroleum ether and ethyl acetate is a common eluent for related compounds, with the polarity adjusted to achieve optimal separation. rsc.org

High-Performance Liquid Chromatography (HPLC): For achieving high purity (e.g., >95% or >99%), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. calpaclab.comrsc.org This technique is frequently mentioned for the purification of Fmoc-protected amino acids and peptides. nih.govresearchgate.net Semi-preparative RP-HPLC using a C18 column is commonly employed. rsc.orgrsc.org The mobile phase typically consists of a gradient system of water and acetonitrile (B52724), often with a small amount of trifluoroacetic acid (TFA) (e.g., 0.05-0.1%) added to improve peak shape and resolution. rsc.orgrsc.org The elution of the compound is monitored using a UV detector, as the Fmoc group has strong UV absorbance. rsc.org

Spectroscopic and Spectrometric Analysis for Structural Elucidation

The precise structure of this compound is confirmed by a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The spectrum of this compound is expected to show characteristic signals for the Fmoc group protons in the aromatic region (typically δ 7.2-7.8 ppm). rsc.org The protons of the piperidine ring and the acetic acid moiety will appear in the aliphatic region (typically δ 1.0-4.5 ppm). rsc.org

¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. The spectrum will display signals for the carbonyl carbons (carboxylic acid and carbamate) in the range of δ 155-175 ppm. oregonstate.edu The aromatic carbons of the fluorenyl group will resonate between δ 120-145 ppm. oregonstate.edu The aliphatic carbons of the piperidine ring, the acetic acid methylene (B1212753) group, and the fluorenyl CH and CH₂ groups will appear in the upfield region of the spectrum. oregonstate.edu

| Group | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|

| Fmoc Group | ¹H | 7.2 - 7.8 (aromatic) |

| ¹³C | ~47 (CH), ~67 (CH₂), 120-145 (aromatic), ~156 (C=O) | |

| Piperidine Ring & Acetic Acid Moiety | ¹H | 1.0 - 4.5 (aliphatic) |

| ¹³C | 25 - 50 (aliphatic CH, CH₂), ~175 (COOH) |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support its structural identification. Electrospray ionization (ESI) is a common technique for this type of molecule. mdpi.com Given the molecular formula C₂₂H₂₃NO₄, the calculated molecular weight is approximately 365.42 g/mol . calpaclab.com In ESI-MS, the compound is typically observed as a protonated molecular ion [M+H]⁺ at m/z ≈ 366.4.

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₃NO₄ |

| Molecular Weight | 365.42 g/mol calpaclab.com |

| CAS Number | 180181-05-9 sigmaaldrich.com |

| Appearance | White to pale yellow powder |

| Melting Point | 135-138 °C |

Applications of 1 Fmoc 4 Piperidineacetic Acid As a Building Block in Complex Molecular Architectures

Integration in Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of 1-Fmoc-4-piperidineacetic acid is within the framework of solid-phase peptide synthesis (SPPS), a cornerstone technology for the chemical synthesis of peptides. peptide.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely used methodology for SPPS, relying on the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups for side-chain protection. scielo.org.mxiris-biotech.de

This compound functions as a non-proteinogenic or unnatural amino acid analogue in SPPS. Its structure consists of a piperidine (B6355638) ring, which acts as a cyclic scaffold, an acetic acid group at the 4-position, and a nitrogen atom protected by the Fmoc group. sigmaaldrich.com This Fmoc group is critical for its use in stepwise peptide synthesis; it prevents the molecule's amino group from undergoing unwanted reactions, such as self-polymerization, and is selectively removed under mild basic conditions to allow for the coupling of the next amino acid in the sequence. iris-biotech.demdpi.com The removal is typically achieved using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.commedsci.org The incorporation of such a building block introduces a conformationally constrained, non-native element into a peptide backbone, which can be used to induce specific secondary structures or to act as a scaffold.

The successful integration of this compound into a growing peptide chain relies on standardized, yet carefully optimized, SPPS protocols. This involves the activation of its carboxylic acid group and consideration of protecting groups for its acetic acid side chain.

To form a peptide (amide) bond, the carboxylic acid group of the incoming this compound must be activated. This is achieved using coupling reagents that convert the carboxylate into a more reactive species, susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain. scielo.org.mxpeptide.com A variety of coupling reagents are available, broadly classified into carbodiimide (B86325) and onium salt types.

Common strategies involve the use of N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.commdpi.com These reactions are often performed in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which enhance coupling efficiency and suppress potential side reactions like racemization. peptide.com Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, particularly for coupling sterically hindered residues or for difficult sequences. peptide.comiris-biotech.de

Table 1: Common Coupling Reagents for SPPS

| Reagent Class | Example Reagent | Additive | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DIC (Diisopropylcarbodiimide) | HOBt, OxymaPure® | Widely used; byproduct (diisopropylurea) is soluble in common SPPS solvents. peptide.com |

| Uronium/Aminium Salts | HBTU | HOBt, DIPEA | Forms an active HOBt ester; very efficient with low racemization. peptide.com |

| HATU | HOAt, DIPEA | More reactive than HBTU, leading to faster coupling with less epimerization. peptide.com | |

| Phosphonium Salts | PyBOP | DIPEA | Does not form toxic HMPA byproduct; effective for hindered couplings. iris-biotech.de |

| PyAOP | DIPEA | Highly effective for hindered amino acids and cyclization reactions; does not terminate the peptide chain. iris-biotech.de |

DIPEA: N,N-Diisopropylethylamine

A key principle in complex peptide synthesis is orthogonality, which refers to the use of protecting groups that can be removed under distinct conditions without affecting other protecting groups or the linkage to the solid support. peptide.com The acetic acid moiety on the piperidine ring of this compound can be considered its "side chain." If this carboxylic acid needs to remain intact throughout the synthesis and be deprotected only during the final cleavage step, it is commonly protected as an acid-labile ester, such as a tert-butyl (tBu) ester. peptide.com This tBu group is stable to the basic conditions used for Fmoc removal (piperidine) but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. iris-biotech.depeptide.com

Alternatively, if the side-chain carboxyl group is intended for on-resin modification, such as cyclization or the attachment of another molecule, a protecting group orthogonal to both the base-labile Fmoc group and the acid-labile tBu groups is required. peptide.com Allyl (All) esters are suitable for this purpose, as they are stable to both piperidine and TFA but can be selectively removed using a palladium catalyst. peptide.com This allows for selective deprotection and modification of the piperidine's acetic acid side chain while the peptide remains attached to the resin with its other side chains still protected.

Table 2: Orthogonal Protection for the Acetic Acid Side Chain

| Protecting Group | Structure | Cleavage Conditions | Compatibility |

|---|---|---|---|

| tert-Butyl | -C(CH₃)₃ | Strong acid (e.g., >90% TFA) | Stable to piperidine; cleaved with other tBu-based side-chain groups and some resins (e.g., Wang, Rink Amide). peptide.com |

| Allyl | -CH₂CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Stable to both TFA and piperidine; allows for selective on-resin modification. peptide.com |

| 2-Phenylisopropyl | -C(CH₃)₂Ph | Mild acid (e.g., 1% TFA in DCM) | Stable to piperidine; allows selective deprotection on-resin without cleaving tBu groups. peptide.com |

The incorporation of non-standard building blocks like this compound can sometimes pose challenges during peptide synthesis. The steric bulk and conformational rigidity of the piperidine ring can hinder coupling reactions, potentially leading to incomplete acylation and the formation of deletion sequences. mdpi.com Similarly, the subsequent Fmoc deprotection from this bulky residue might be slower than for standard amino acids.

To overcome these "difficult sequences," several strategies can be employed:

Use of Potent Coupling Reagents: Employing highly reactive reagents like HATU or PyAOP can drive the coupling reaction to completion. peptide.comiris-biotech.de

Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid and reagents can ensure higher yields. mdpi.com

Extended Reaction Times: Increasing the duration of the coupling or deprotection steps can compensate for slower reaction kinetics.

Elevated Temperature: Performing the coupling reaction at a higher temperature can increase reaction rates, though care must be taken to avoid racemization during Fmoc removal at elevated temperatures. medsci.org

Disruption of Aggregation: The rigid structure of the piperidine moiety can alter the secondary structure of the growing peptide, sometimes promoting inter-chain aggregation on the resin. The use of chaotropic salts or specialized solvents can help disrupt these aggregates.

Strategies for Incorporation into Peptide Sequences

Coupling Reagents and Conditions

Utility in Medicinal Chemistry and Drug Discovery Research

The piperidine scaffold is considered a "privileged structure" in medicinal chemistry, as it is a common motif found in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. lifechemicals.com this compound serves as a versatile building block for introducing this valuable scaffold into peptide-based drug candidates and other complex molecules. cymitquimica.comlifechemicals.com

Its incorporation can serve several purposes:

Conformational Constraint: The rigid piperidine ring can lock the peptide backbone into a specific conformation, which can enhance binding affinity to a biological target, improve metabolic stability, or modulate receptor selectivity.

Scaffold and Linker: The piperidineacetic acid moiety can function as a linker to attach other functional groups to a peptide. For example, it has been used to connect chelating agents (like DO3A) to somatostatin (B550006) peptide analogues for the development of radiopharmaceuticals for imaging and therapy of neuroendocrine tumors. mdpi.com

Peptidomimetic: It can be used to mimic β-turns or other secondary structures in peptides, which are often crucial for biological activity. This can lead to the development of more stable and potent peptidomimetics.

Modulation of Physicochemical Properties: The introduction of the piperidine ring can alter the solubility, lipophilicity, and other physicochemical properties of a peptide, which can be optimized to improve its drug-like characteristics.

Research has demonstrated the use of this compound and its derivatives in the synthesis of novel peptide amides investigated for the treatment of pain and inflammation. google.com In these constructs, the piperidine unit is part of a larger, non-natural scaffold designed to interact with specific biological receptors.

Scaffold for Diverse Bioactive Molecules

This compound serves as a foundational scaffold for the synthesis of a wide array of bioactive molecules. Its piperidine core can be strategically incorporated into larger structures to influence their pharmacological properties. The acetic acid functional group provides a convenient point of attachment for further chemical modifications, enabling the construction of diverse molecular libraries for drug discovery programs. chemimpex.comchemimpex.com

One notable application is in the development of γ-secretase modulators (GSMs) for potential Alzheimer's disease therapy. Piperidine acetic acid-based GSMs have been shown to directly bind to presenilin-1, a key component of the γ-secretase complex. nih.gov This interaction allosterically modifies the enzyme's activity, leading to a reduction in the production of the toxic amyloid-β 42 (Aβ42) peptide, which is a hallmark of Alzheimer's disease. nih.govphysiology.org

The versatility of the this compound scaffold is further demonstrated in its use in the synthesis of various enzyme inhibitors and receptor ligands. The piperidine ring can mimic structural motifs found in natural ligands, allowing for the design of potent and selective modulators of biological targets. nih.govmdpi.com

Table 1: Examples of Bioactive Molecules Synthesized Using a Piperidine Acetic Acid Scaffold

| Molecule Class | Target | Therapeutic Area | Reference |

| γ-Secretase Modulators | Presenilin-1 | Alzheimer's Disease | nih.gov |

| Opioid Receptor Agonists | Kappa Opioid Receptor | Pain, Inflammation | google.com |

| Radioligands | Somatostatin Receptor Subtype 2 | Cancer Imaging & Therapy | nih.govresearchgate.net |

Development of Peptidomimetics and Constrained Peptides

The incorporation of this compound into peptide chains is a key strategy for the development of peptidomimetics and conformationally constrained peptides. The rigid, non-planar structure of the piperidine ring introduces significant conformational constraints on the peptide backbone. nih.gov This restriction of flexibility can lead to several advantageous properties, including increased metabolic stability, enhanced receptor binding affinity, and improved selectivity for the target receptor.

By replacing a natural amino acid with the 4-piperidineacetic acid moiety, researchers can induce specific secondary structures, such as β-turns, which are often crucial for biological activity. mdpi.com This conformational control is a powerful tool in rational drug design, enabling the synthesis of peptides with optimized pharmacological profiles. For example, in the development of bradykinin (B550075) analogues for cancer therapy, the introduction of conformationally limiting residues like those derived from piperidine can force the C-terminal fragment of the peptide into a specific β-turn, influencing its interaction with receptors. mdpi.com

The ability to create these constrained structures is particularly valuable in the design of antagonists for G protein-coupled receptors (GPCRs), where specific conformations are required for effective receptor blockade. mdpi.com

Synthesis of Radioligands and Imaging Agents

A significant application of this compound is in the synthesis of radioligands and imaging agents for diagnostic and therapeutic purposes in nuclear medicine. The compound often serves as a linker, connecting a targeting peptide to a chelator that sequesters a radionuclide. This modular design allows for the development of highly specific agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. nih.govresearchgate.net

A notable example is the development of the radioligand [212Pb]Pb-eSOMA-01 for the targeted alpha therapy of neuroendocrine tumors. nih.govresearchgate.netresearchgate.net In the synthesis of this agent, a derivative of this compound, Fmoc-4-amino-1-piperidineacetic acid, is used as a linker to connect the somatostatin receptor subtype 2 (SSTR2) targeting peptide, octreotate, to a chelator for the alpha-emitting radionuclide lead-212. nih.govresearchgate.net The resulting radiopharmaceutical has shown promising results with high tumor uptake and the potential for effective cancer therapy. nih.govresearchgate.net

Table 2: Radioligands Utilizing a Piperidine-Based Linker

| Radioligand | Target | Radionuclide | Imaging/Therapy | Reference |

| [212Pb]Pb-eSOMA-01 | SSTR2 | Lead-212 | Targeted Alpha Therapy | nih.govresearchgate.net |

| [203Pb]Pb-eSOMA-02 | SSTR2 | Lead-203 | SPECT Imaging | nih.gov |

Contributions to Material Science and Supramolecular Chemistry Research

Beyond its applications in medicinal chemistry, this compound and its derivatives are contributing to advancements in material science and supramolecular chemistry. The Fmoc group, in particular, plays a crucial role in driving the self-assembly of molecules into well-ordered nanostructures.

Peptide-Based Biomaterials Research

The field of peptide-based biomaterials has seen significant growth, with a focus on creating scaffolds for tissue engineering and controlled drug delivery systems. The self-assembly of short peptides, often functionalized with an Fmoc group, into hydrogels is a key area of research. nih.govmdpi.comnih.govwiley.com These hydrogels can mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. bilkent.edu.tr

While direct examples of hydrogels formed exclusively from this compound are not extensively documented, the principles of Fmoc-driven peptide self-assembly are well-established. reading.ac.ukbeilstein-journals.org The incorporation of piperidine-containing building blocks into these self-assembling peptide systems offers a potential avenue for creating biomaterials with novel properties. The piperidine moiety could influence the mechanical strength, porosity, and biocompatibility of the resulting hydrogel. The acetic acid group provides a site for further functionalization, allowing for the attachment of bioactive molecules or cell-adhesion motifs to the hydrogel scaffold.

Self-Assembling Peptide Systems

The self-assembly of peptides into ordered supramolecular structures is a fundamental area of research in supramolecular chemistry. rsc.orgresearchgate.net The process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. The Fmoc group, with its large aromatic surface area, is a powerful driver of π-π stacking interactions, promoting the self-assembly of Fmoc-conjugated peptides into nanofibers, nanoribbons, and other well-defined architectures. reading.ac.uknih.gov

The introduction of a piperidine ring, as found in this compound, into a self-assembling peptide system can introduce a new level of structural complexity and control. The rigid, non-aromatic piperidine ring can disrupt or modify the packing of the aromatic Fmoc groups, leading to the formation of unique supramolecular assemblies. The conformational constraints imposed by the piperidine ring can also influence the secondary structure of the peptide, which in turn dictates the morphology of the resulting nanostructures. The study of these systems provides valuable insights into the fundamental principles of molecular self-assembly and opens up possibilities for the design of novel functional nanomaterials. nih.govrsc.orgrsc.org

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | {1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinyl}acetic acid |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| SPPS | Solid-Phase Peptide Synthesis |

| GSMs | γ-Secretase Modulators |

| Aβ42 | Amyloid-β 42 |

| GPCRs | G protein-coupled receptors |

| PET | Positron Emission Tomography |

| SPECT | Single-Photon Emission Computed Tomography |

| SSTR2 | Somatostatin Receptor Subtype 2 |

| [212Pb]Pb-eSOMA-01 | A specific radioligand containing Lead-212 |

| Fmoc-4-amino-1-piperidineacetic acid | 2-(4-((9-Fluorenylmethyloxycarbonyl)amino)piperidin-1-yl)acetic acid |

| Boc | tert-butyloxycarbonyl |

Chemical Transformations and Derivatization Strategies

Fmoc Deprotection Studies and Alternatives

Mechanistic Investigations of Fmoc Removal

The deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group is a well-understood process that proceeds via a base-mediated β-elimination reaction, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. luxembourg-bio.comchemicalbook.com The process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorene (B118485) ring system by a base. Current time information in Bangalore, IN.thieme-connect.com This deprotonation is the rate-determining step and results in the formation of a stabilized fluorenyl anion. mdpi.comresearchgate.net

This anionic intermediate is transient and rapidly undergoes β-elimination, leading to the cleavage of the carbamate (B1207046) bond. This step releases the free secondary amine of the piperidine (B6355638) ring, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF). Current time information in Bangalore, IN.merckmillipore.com To prevent the reactive DBF from undergoing undesirable side reactions, such as polymerization or irreversible addition to the newly deprotected amine, a scavenger is required. Current time information in Bangalore, IN. In the most common deprotection protocols, a secondary amine like piperidine serves a dual role: it acts as the base for the initial proton abstraction and as a nucleophilic scavenger that traps the DBF to form a stable, inactive adduct. luxembourg-bio.comCurrent time information in Bangalore, IN.

Evaluation of Alternative Deprotecting Reagents (e.g., 4-methylpiperidine (B120128), DBU)

While a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the conventional choice for Fmoc removal, several alternatives have been investigated to address issues such as toxicity, legal restrictions on piperidine, and specific reaction requirements. peptide.comrsc.org

4-Methylpiperidine: This reagent has emerged as a highly effective substitute for piperidine. Studies have demonstrated that 4-methylpiperidine can remove the Fmoc group as efficiently as piperidine. merckmillipore.comscielo.org.mx Its primary advantage is that it is not a controlled substance, which simplifies procurement and handling. Research comparing the two has shown that they produce products with similar purity and yield, suggesting that 4-methylpiperidine can be a direct replacement in many standard protocols. scielo.org.mx

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a much stronger, non-nucleophilic base that can cleave the Fmoc group significantly faster than piperidine. Current time information in Bangalore, IN.ambeed.com However, because DBU is non-nucleophilic, it cannot act as a scavenger for the dibenzofulvene (DBF) byproduct. Current time information in Bangalore, IN.rsc.org This necessitates the addition of a separate nucleophilic scavenger, often a small amount of piperidine or another amine, to prevent DBF-related side reactions. Current time information in Bangalore, IN. Combinations such as 2% DBU with 5% piperazine (B1678402) have been shown to be faster than 20% piperidine alone. mdpi.com The use of DBU is particularly advantageous in cases of "difficult sequences" where steric hindrance or aggregation slows down the deprotection process. Current time information in Bangalore, IN.

Other bases like piperazine have also been evaluated. thieme-connect.commdpi.com Piperazine is less basic than piperidine and can be used to minimize certain side reactions, though sometimes at the cost of slower deprotection kinetics. thieme-connect.commdpi.com

| Reagent | Key Characteristics | Advantages | Disadvantages |

| Piperidine | Standard reagent (typically 20% in DMF). | Well-established, effective, acts as its own scavenger. Current time information in Bangalore, IN. | Controlled substance, toxic, can cause side reactions. chemicalbook.comrsc.org |

| 4-Methylpiperidine | Similar basicity and efficacy to piperidine. merckmillipore.com | Not a controlled substance, comparable performance to piperidine. scielo.org.mx | Still a secondary amine with similar chemical properties to piperidine. |

| DBU | Strong, non-nucleophilic base. Current time information in Bangalore, IN. | Very fast deprotection, useful for sterically hindered groups. Current time information in Bangalore, IN.ambeed.com | Requires a separate scavenger for DBF, can catalyze side reactions. Current time information in Bangalore, IN.rsc.org |

| Piperazine | Weaker secondary amine base. thieme-connect.com | Can minimize base-induced side reactions like aspartimide formation. thieme-connect.com | Slower deprotection kinetics compared to piperidine. mdpi.com |

Kinetic Studies of Deprotection Reactions

The rate of Fmoc deprotection is highly dependent on the base used, its concentration, and the solvent. Kinetic studies, often measuring the reaction half-life (t½), provide a quantitative comparison of different deprotection systems.

For instance, deprotection with 20% piperidine in DMF is very rapid, with a half-life of around 7 seconds for a resin-bound Fmoc-amino acid. rsc.org Lowering the piperidine concentration to 5% increases the t½ to approximately 50 seconds, requiring about 8-9 minutes for complete deprotection. mdpi.com

Alternative reagents show varied kinetics. A combination of 5% piperazine and 2% DBU can achieve a t½ of just 4 seconds, making it significantly faster than 20% piperidine. rsc.org In contrast, 2% piperazine alone is much slower, with a t½ of 139 seconds. mdpi.com Studies comparing piperidine, 4-methylpiperidine, and piperazine for the deprotection of Fmoc-Leucine-OH showed that all three were efficient, achieving 80% deprotection in as little as 3 minutes. thieme-connect.comresearchgate.net However, for a more sterically hindered residue like Arginine, a minimum of 10 minutes was required for efficient deprotection, with piperazine being slightly less efficient at shorter time points. thieme-connect.comresearchgate.net

| Deprotection Reagent/System | Half-life (t½) | Notes |

| 20% Piperidine in DMF | ~7 s rsc.org | Standard, very fast reaction. |

| 5% Piperidine in DMF | ~50 s mdpi.com | Slower but still effective, reduces piperidine usage. |

| 2% Piperazine in DMF | ~139 s mdpi.com | Sluggish deprotection. |

| 5% Piperazine + 0.5% DBU in DMF | ~12 s mdpi.com | DBU significantly accelerates the reaction. |

| 5% Piperazine + 2% DBU in DMF | ~4 s rsc.org | Faster than 20% piperidine. |

Impact of Deprotection on Product Purity and Yield

However, the use of strong bases can also promote side reactions. Base-induced side reactions, such as the formation of aspartimides or piperidides from sensitive residues in peptide synthesis, can lower purity. chemicalbook.com While 1-Fmoc-4-piperidineacetic acid itself is not prone to these specific side reactions, the principle remains that overly harsh basic conditions can degrade sensitive functional groups elsewhere in a complex molecule. The use of milder bases like piperazine or carefully controlled conditions with DBU (e.g., adding 1% formic acid) has been shown to suppress some of these unwanted reactions. thieme-connect.commdpi.com Comparative studies have shown that for many standard syntheses, piperidine, 4-methylpiperidine, and piperazine can yield products with nearly identical purity and yield, indicating their interchangeability for many applications. thieme-connect.com

Modification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key site for derivatization, allowing for the formation of ester or amide linkages. This functionalization is central to its use as a building block in creating larger, more complex chemical structures.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted into an ester, such as a methyl or ethyl ester. This is often done to temporarily protect the carboxylic acid, to modify the solubility of the compound, or to create a reactive intermediate for further transformations. Standard esterification methods can be employed, such as reacting the carboxylic acid with an alcohol (e.g., methanol) under acidic conditions. For Fmoc-protected compounds, which are base-labile, acidic conditions are generally compatible. Alternatively, reaction with an alkyl halide (e.g., methyl iodide) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM) can yield the corresponding ester. researchgate.net

Amidation: The formation of an amide bond is one of the most common transformations for this compound. This reaction involves coupling the carboxylic acid with a primary or secondary amine. To facilitate this, the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by the amine. luxembourg-bio.comresearchgate.net This activation is typically achieved using a variety of coupling reagents. merckmillipore.compeptide.com

Common reagent systems for activating the carboxylic acid include:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). peptide.com The additive helps to suppress racemization and improve coupling efficiency by forming a more reactive and stable active ester intermediate. luxembourg-bio.compeptide.com

Onium Salts (Uronium/Phosphonium): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient. merckmillipore.compeptide.com These reagents react with the carboxylic acid to form a highly reactive acyl-onium intermediate or active ester, which then rapidly reacts with the amine. luxembourg-bio.commerckmillipore.com HATU is often considered one of the most effective reagents, particularly for difficult couplings. merckmillipore.com

The choice of solvent (typically DMF or DCM) and base (e.g., DIPEA or 2,6-lutidine) is also crucial for optimizing the reaction conditions. Research on related systems, such as the coupling of 4-piperidineacetic acid methyl ester, has demonstrated that high conversion rates (>95%) can be achieved with these standard coupling protocols. rsc.orgrsc.org

| Coupling Reagent System | Type | Typical Conditions | Notes |

| DIC / HOBt | Carbodiimide (B86325) | DIC, HOBt, DIPEA in DMF/DCM. peptide.com | Standard, cost-effective method. The urea (B33335) byproduct of DIC is soluble. peptide.com |

| EDC / HOAt | Carbodiimide | EDC, HOAt, DIPEA in DMF/DCM. | HOAt is often more effective than HOBt in preventing side reactions. luxembourg-bio.com |

| HATU | Uronium Salt | HATU, DIPEA or Lutidine in DMF. merckmillipore.com | Highly reactive and efficient, considered one of the best reagents for difficult couplings. merckmillipore.com |

| PyBOP | Phosphonium Salt | PyBOP, DIPEA in DMF. | Very effective, especially for sterically hindered couplings. |

Conjugation to Various Functionalities

The carboxylic acid moiety of this compound is the primary site for conjugation to various amine-containing molecules, most notably in solid-phase peptide synthesis (SPPS). In this context, the compound acts as a non-natural amino acid or a scaffold, introducing a piperidine ring into a peptide backbone.

The standard procedure involves the activation of the carboxylic acid group using common peptide coupling reagents. This activated species is then reacted with a free amino group, typically the N-terminus of a growing peptide chain anchored to a solid support, to form a stable amide bond. The Fmoc group on the piperidine nitrogen remains intact during this process, ensuring that the nitrogen does not undergo unwanted side reactions.

Research findings have demonstrated the successful incorporation of this compound into peptide sequences. For instance, it has been used in the synthesis of somatostatin (B550006) analogues for radiopharmaceutical applications. nih.gov In one such synthesis, Fmoc-4-amino-1-piperidineacetic acid (a related isomer, often referred to as Fmoc-Pip-OH in literature) was coupled to a resin-bound peptide sequence using hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) as activating agents in a dimethylformamide (DMF) solvent. nih.gov This strategy allows for the introduction of the piperidineacetic acid moiety at specific positions within a peptide chain to modulate its structural and functional properties.

| Conjugation Reaction | Reagents and Conditions | Application Example | Reference |

| Amide Bond Formation (SPPS) | Coupling reagents (e.g., HATU, PyBOP), DIPEA, in DMF | Synthesis of peptide analogues (e.g., eSOMA-02) | nih.gov |

| Anchoring to Resin | 2-Chlorotrityl chloride resin, DIPEA, in DCM/DMF | Preparation for stepwise peptide elongation | nih.gov |

Once the conjugation via the carboxylic acid is complete, the Fmoc protecting group on the piperidine nitrogen can be selectively removed. This is typically achieved by treating the molecule with a solution of 20% piperidine in DMF. The newly exposed secondary amine of the piperidine ring then becomes available for further derivatization.

Derivatization of the Piperidine Nitrogen

Following the removal of the Fmoc protecting group, the secondary amine of the piperidine ring becomes a key handle for introducing a wide range of chemical diversity. This allows for the synthesis of complex molecules with tailored properties.

Introduction of Diverse N-Substituents

The nucleophilic piperidine nitrogen can be functionalized through various chemical reactions to introduce diverse substituents. This is a common strategy in the development of therapeutic agents and chemical probes. After Fmoc deprotection, the exposed amine can participate in several transformations:

Acylation: Reaction with acyl chlorides or activated carboxylic acids to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated piperidines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Guanidinylation: Reaction with guanylating agents, such as 1H-pyrazole-1-carboxamidine, to introduce a guanidinium (B1211019) group. google.comgoogle.com

These derivatizations are crucial in structure-activity relationship (SAR) studies, where modifying the N-substituent can significantly impact the biological activity of the final compound. For example, in the synthesis of synthetic peptide amides as CXCR4 antagonists, the piperidine nitrogen of a related scaffold was subjected to reactions like guanidinylation or alkylation to explore its impact on receptor binding and functional activity. google.comgoogle.com

| Derivatization Reaction | Reagents | Resulting Functionality | Reference |

| Sulfonylation | Sulfonyl chlorides | N-Sulfonylpiperidine | |

| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | N-Alkylpiperidine | google.com |

| Guanidinylation | 1H-pyrazole-1-carboxamidine, DIEA | N-Guanidinylpiperidine | google.comgoogle.com |

| Acylation | Acyl chlorides, Activated acids | N-Acylpiperidine | google.com |

Formation of Cyclic Structures

The piperidine nitrogen, after deprotection, can also serve as a key nucleophile in intramolecular reactions to form cyclic structures, particularly macrocycles. This strategy is extensively used in the synthesis of cyclic peptides, which often exhibit enhanced stability, receptor affinity, and cell permeability compared to their linear counterparts.

In a typical macrocyclization strategy, a linear precursor containing the deprotected piperidineacetic acid moiety is assembled on a solid support. The free piperidine nitrogen is then induced to react with an electrophilic group at another position on the peptide chain. For example, the amine can displace a leaving group on the N-terminus of the peptide to form a head-to-tail cyclic peptide. beilstein-journals.org

While direct examples utilizing this compound in published cyclization reactions are specific to the broader context of peptide chemistry, the principle is well-established. The liberation of the piperidine amine via Fmoc cleavage provides the necessary nucleophile for an intramolecular cyclization event. beilstein-journals.orgmdpi.com This approach is a cornerstone of creating conformationally constrained molecules, where the piperidine ring introduced by the title compound becomes an integral part of a larger cyclic architecture. For instance, general methods for peptide cyclization often involve on-resin reactions where a deprotected amine attacks an activated C-terminal acid or another electrophilic site on a side chain to form the macrocycle. rsc.orgacs.org

Analytical Methodologies for 1 Fmoc 4 Piperidineacetic Acid and Its Derivatives in Research

Chromatographic Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 1-Fmoc-4-piperidineacetic acid from impurities, which may include starting materials, by-products, or degradation products. These techniques are also routinely used for the quantification of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of this compound and related peptide conjugates. calpaclab.comrsc.orgbeilstein-journals.org Purity levels are often expected to be high, typically exceeding 95% or 99% for use in sensitive applications. calpaclab.comrsc.org

The most common mode of analysis is reversed-phase HPLC (RP-HPLC). This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase, frequently a C18-functionalized silica (B1680970) column, is used in conjunction with a polar mobile phase. rsc.orgrsc.org A gradient elution is typically employed, starting with a high concentration of an aqueous solvent (like water with 0.1% trifluoroacetic acid, TFA) and gradually increasing the concentration of an organic solvent (like acetonitrile (B52724) with 0.1% TFA). rsc.orgmdpi.com The TFA acts as an ion-pairing agent to improve peak shape and resolution. Detection is commonly performed using a UV detector, monitoring the absorbance of the fluorenyl group at wavelengths around 214 nm and 254 nm. rsc.org

Table 1: Typical RP-HPLC Conditions for Analysis of Fmoc-Piperidine Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) rsc.orgrsc.org |

| Mobile Phase A | 0.05% - 0.1% TFA in Water rsc.org |

| Mobile Phase B | 0.05% - 0.1% TFA in Acetonitrile (MeCN) rsc.org |

| Gradient | Linear gradient of increasing Mobile Phase B rsc.org |

| Flow Rate | 0.3 - 1.0 mL/min mdpi.comgoogle.com |

| Detection | UV at 214 nm or 254 nm rsc.org |

| Column Temperature | Ambient to 60 °C rsc.org |

This table presents a generalized set of parameters. Specific conditions must be optimized for each unique analytical challenge.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high molecular weight and low volatility. However, GC-MS is a powerful technique for the analysis of related, more volatile derivatives, or for identifying impurities. cmbr-journal.com For GC analysis, polar molecules like amino acids and their derivatives must first undergo a chemical derivatization step to increase their volatility and thermal stability. sigmaaldrich.com

Common derivatization techniques include silylation (e.g., using MTBSTFA), acylation, or esterification, which convert the acidic and amine functional groups into less polar, more volatile esters and amides. sigmaaldrich.comjfda-online.com For instance, the non-Fmoc protected core, 4-piperidineacetic acid, could be derivatized and analyzed. Research has shown the identification of derivatives like Methyl 4-piperidineacetate in complex mixtures using GC-MS. researchgate.net The coupled mass spectrometer separates the ionized fragments based on their mass-to-charge ratio, providing a fragmentation pattern that serves as a molecular fingerprint for identification. cmbr-journal.com

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural analysis of this compound. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR) experiments are conducted to provide a complete picture of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, characteristic signals confirm the presence of the Fmoc group (aromatic protons typically between 7.3 and 7.8 ppm), the piperidine (B6355638) ring protons, and the protons of the acetic acid moiety. chemicalbook.com The chemical shifts and coupling patterns of the piperidine protons provide information about the ring's conformation. ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms, including the carbonyls of the Fmoc protecting group and the carboxylic acid. rsc.org

Table 2: Expected ¹H NMR Chemical Shift Regions for this compound

| Functional Group | Expected Chemical Shift (ppm) |

|---|---|

| Fmoc Aromatic Protons | ~ 7.3 - 7.8 |

| **Fmoc Aliphatic Protons (CH, CH₂) ** | ~ 4.2 - 4.5 |

| **Piperidine Ring Protons (CH, CH₂) ** | ~ 1.1 - 4.1 |

| **Acetic Acid Protons (CH₂) ** | ~ 2.2 - 2.4 |

| Carboxylic Acid Proton (OH) | > 10 (often broad or not observed) |

Note: Shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a critical technique used to confirm the molecular weight of this compound and to gain further structural insights through fragmentation analysis. Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized intact, typically forming a protonated molecular ion [M+H]⁺. rsc.org

This method is frequently coupled with HPLC (LC-MS), allowing for the mass analysis of peaks as they elute from the column. This provides both retention time and mass-to-charge ratio data, which is highly specific for compound identification. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, which helps to confirm the elemental composition. rsc.orgbeilstein-journals.org

UV-Vis Spectroscopy for Fmoc Monitoring

UV-Vis spectroscopy is a simple yet effective method for quantifying the concentration of Fmoc-containing compounds and for monitoring the removal of the Fmoc protecting group during solid-phase peptide synthesis (SPPS). tec5usa.com The Fmoc group itself has a characteristic UV absorbance.

Crucially, the deprotection of the Fmoc group, typically achieved using a solution of piperidine in a solvent like dimethylformamide (DMF), results in the formation of a dibenzofulvene-piperidine adduct. mdpi.commostwiedzy.plresearchgate.net This adduct exhibits strong absorbance maxima at approximately 289-301 nm. mdpi.commostwiedzy.pl By measuring the absorbance of the solution after the deprotection step and applying the Beer-Lambert law, the quantity of the cleaved Fmoc group can be calculated. rsc.org This allows researchers to monitor the efficiency and completion of coupling and deprotection reactions in real-time or post-synthesis. tec5usa.com The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at around 301 nm is approximately 7800 M⁻¹cm⁻¹. researchgate.netrsc.org

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 4-piperidineacetic acid |

| Methyl 4-piperidineacetate |

| Trifluoroacetic acid (TFA) |

| Acetonitrile |

| Piperidine |

| Dimethylformamide (DMF) |

Emerging Research Directions and Future Perspectives

Novel Applications in Chemical Biology

The utility of 1-Fmoc-4-piperidineacetic acid extends beyond its role as a simple scaffold. It is increasingly being employed in the development of sophisticated tools for chemical biology, enabling researchers to probe complex biological systems with greater precision.

One of the most significant emerging applications is in the creation of γ-secretase modulators (GSMs). nih.gov These molecules are of high interest in the study of Alzheimer's disease. Research has shown that piperidine (B6355638) acetic acid-based scaffolds can directly bind to presenilin-1 (PS1), the catalytic subunit of the γ-secretase enzyme complex. nih.gov Photoaffinity probes derived from these scaffolds have provided direct evidence of this binding, helping to elucidate the mechanism by which these modulators allosterically alter enzyme activity. nih.gov The incorporation of this compound allows for the systematic synthesis of diverse GSM libraries to explore structure-activity relationships.

Another promising frontier is the development of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. The piperidine-acetic acid motif serves as a versatile linker or scaffold component in PROTAC design. The structural rigidity of the piperidine ring helps to control the spatial orientation of the two ends of the chimera, which is critical for effective ternary complex formation and subsequent protein degradation.

Furthermore, as a non-canonical amino acid, this compound is instrumental in synthesizing peptidomimetics with tailored properties. nih.govbeilstein-journals.org Its incorporation into peptide sequences can induce specific turns or secondary structures, restrict conformational flexibility, and enhance metabolic stability by protecting against enzymatic cleavage. semanticscholar.org These attributes are being exploited to develop more potent and stable analogs of bioactive peptides, such as neuropeptide Y (NPY) receptor ligands, for various therapeutic applications. nih.govbeilstein-journals.org

| Application Area | Function of this compound | Research Significance | References |

|---|---|---|---|

| γ-Secretase Modulators (GSMs) | Core scaffold for building GSMs that target presenilin-1. | Aids in developing therapeutics and chemical probes for Alzheimer's disease research. | nih.gov |

| Proteolysis Targeting Chimeras (PROTACs) | Provides a rigid linker component to control the spatial orientation of the warhead and E3 ligase ligand. | Potential to create more effective targeted protein degraders for various diseases. | |

| Peptidomimetics | Acts as a conformationally constrained building block to enhance stability and bioactivity. | Enables the development of drug candidates with improved pharmacokinetic properties. | nih.govbeilstein-journals.orgsemanticscholar.org |

| Molecular Scaffolds | Serves as a hub for orthogonal conjugation in creating complex, multifunctional molecules. | Facilitates the construction of advanced tools for chemical biology and drug discovery. | wiley.commdpi.com |

Automated Synthesis and High-Throughput Methodologies

The compatibility of this compound with standard solid-phase peptide synthesis (SPPS) protocols makes it exceptionally well-suited for modern, automated synthesis platforms. semanticscholar.org Fmoc-based chemistry is the cornerstone of many automated peptide synthesizers, primarily because the deprotection step, which removes the Fmoc group, can be easily monitored in real-time by measuring the UV absorbance of the released dibenzofulvene-piperidine adduct. semanticscholar.org

The use of this compound as a building block integrates seamlessly into these automated workflows. nih.govbeilstein-journals.org It can be coupled using standard activation reagents just like any proteinogenic Fmoc-amino acid, allowing for its programmed incorporation at any desired position within a peptide sequence without manual intervention. nih.govbeilstein-journals.orgpeptide.com This automation significantly accelerates the synthesis of complex peptidomimetics and peptide libraries.

This amenability to automation is particularly valuable for high-throughput methodologies. Privileged scaffolds, which are molecular frameworks known to bind to multiple biological targets, are often used to generate large combinatorial libraries for drug discovery screening. nih.gov By incorporating this compound into a solid-phase synthesis workflow, researchers can rapidly produce extensive libraries of piperidine-containing compounds. nih.gov These libraries can then be screened in high-throughput assays to identify lead compounds for a wide range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. nih.gov

| Advantage | Description | Impact on Research & Development | References |

|---|---|---|---|

| Full Compatibility | The Fmoc protecting group and carboxylic acid handle are fully compatible with standard automated SPPS instruments and reagents. | No need for special protocols or equipment; enables seamless integration into existing workflows. | nih.govbeilstein-journals.orgpeptide.com |

| Facilitates Library Synthesis | Allows for the rapid, automated synthesis of large combinatorial libraries of peptidomimetics containing the piperidine scaffold. | Accelerates drug discovery by enabling high-throughput screening for new lead compounds. | nih.gov |

| Increased Efficiency | Automation reduces manual labor and the potential for human error, leading to faster and more reliable synthesis of complex molecules. | Improves productivity and allows for the exploration of more complex chemical space. | semanticscholar.org |

| Real-Time Monitoring | The Fmoc group allows for UV-based monitoring of the deprotection step, ensuring complete reactions at each cycle of the automated synthesis. | Enhances the quality and purity of the final synthetic peptide. | semanticscholar.org |

Exploration of Stereoisomers and Conformations in Activity

The importance of stereochemistry is well-documented for piperidine derivatives. For instance, in the context of PROTACs, specific stereoisomers are required for effective binding to the E3 ligase, with other isomers showing dramatically reduced or no activity. Similarly, for this compound, the chirality at the piperidine ring (if substituted) and the spatial arrangement of the acetic acid group can lead to diastereomers with distinct biological profiles. solubilityofthings.combiomedgrid.com

Future research will likely focus on the stereocontrolled synthesis of specific isomers of 4-piperidineacetic acid derivatives to explore these structure-activity relationships systematically. acs.orgresearchgate.net Computational modeling and NMR studies on peptides containing this building block will be crucial to understand how the piperidine ring's conformation influences the peptide's secondary structure and its interaction with biological targets. For example, an equatorially positioned acetic acid side chain will project differently from an axial one, potentially altering receptor binding affinity or selectivity. Understanding these subtleties is key to designing more potent and selective drugs.

| Stereochemical Aspect | Description | Potential Impact on Biological Activity | References |

|---|---|---|---|

| Conformation (Chair) | The piperidine ring predominantly exists in a low-energy chair conformation. | Provides a rigid, predictable scaffold that restricts the conformational freedom of a peptide chain. | nih.gov |

| Positional Isomerism (Axial vs. Equatorial) | The acetic acid substituent at the C4 position can be in either an axial or equatorial orientation. The equatorial position is generally more stable. | The orientation dictates the vector and presentation of the rest of the peptide chain, directly affecting binding to target receptors. | acs.orgresearchgate.net |

| Enantiomers/Diastereomers | If additional chiral centers are present, the molecule can exist as non-superimposable mirror images (enantiomers) or non-mirror image stereoisomers (diastereomers). | Different stereoisomers can have vastly different biological activities, from highly potent to inactive or even toxic. | solubilityofthings.combiomedgrid.com |

Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on environmental responsibility in the pharmaceutical and chemical industries, a key future direction is the development of sustainable and green synthetic routes for both the this compound building block and its use in SPPS. reachemchemicals.commarketresearch.combiosynce.com

The synthesis of the core piperidine-4-acetic acid scaffold is an area ripe for green innovation. Traditional methods often involve multiple steps and the use of hazardous reagents. Emerging research focuses on one-pot, multi-component reactions (MCRs) that can construct the highly substituted piperidine ring in a single step from simple starting materials. semanticscholar.org These reactions are often catalyzed by environmentally benign catalysts, such as citric acid or even acetic acid, and can sometimes be performed in greener solvents like water, significantly reducing waste and improving atom economy. semanticscholar.orgresearchgate.net Another advanced approach is the use of electroreductive cyclization to form the piperidine ring, which avoids toxic or expensive chemical reagents. mdpi.com

Beyond the synthesis of the building block itself, there is a strong push to make the SPPS process greener. A major drawback of SPPS is the large volume of solvent waste generated, particularly from the use of solvents like N,N-dimethylformamide (DMF). Research is actively exploring the replacement of DMF with more sustainable alternatives. mdpi.com Furthermore, innovative protocols such as "in situ" Fmoc removal, where the deprotection and coupling steps are combined, aim to reduce the number of washing steps and thereby cut solvent consumption drastically. mdpi.com Applying these green principles to syntheses involving this compound will be crucial for its long-term, large-scale industrial application.

| Approach | Key Features | Green Chemistry Advantages | References |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Sequential reactions with isolation of intermediates. Often uses stoichiometric and hazardous reagents. | Low | rdd.edu.iq |

| One-Pot Multi-Component Reactions (MCRs) | Multiple bonds formed in a single operation from simple precursors. | High atom economy, reduced waste, fewer purification steps. Can use green catalysts (e.g., citric acid) and solvents (e.g., water). | semanticscholar.orgresearchgate.net |

| Catalytic Hydrogenation/Reduction | Reduction of pyridine (B92270) precursors using metal or organocatalysts. | Catalytic processes generate less waste than stoichiometric ones. Can be performed in greener solvents like water. | mdpi.com |

| Electroreductive Cyclization | Uses electricity to drive the ring-forming reaction. | Eliminates the need for chemical reducing agents, reducing cost and toxicity. | mdpi.com |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-Fmoc-4-piperidineacetic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves Fmoc protection of 4-piperidineacetic acid using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃). Critical steps include pH control (pH 8–9) to avoid side reactions like over-alkylation. Purification via reversed-phase HPLC (C18 column, gradient elution with acetonitrile/water) ensures >95% purity. Common impurities include residual piperidine or incomplete Fmoc-protection byproducts, detectable by LC-MS .

Q. How is this compound characterized in peptide synthesis workflows?

- Methodological Answer : Characterization involves:

- NMR : Confirm Fmoc-group integration (δ 7.3–7.8 ppm for aromatic protons) and piperidine backbone (δ 1.5–2.5 ppm).

- Mass spectrometry : Exact mass [M+H]+ = 365.42 (theoretical) for validation.

- HPLC retention time : Compare against standards under identical conditions (e.g., 0.1% TFA in mobile phase).

- Reference: See protocols for Fmoc-amino acid analysis in and .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to acute oral toxicity (WGK 3 classification).

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- Reference: Safety protocols from and .

Advanced Research Questions

Q. How does the steric hindrance of the Fmoc group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The Fmoc group’s bulkiness can reduce coupling rates in sterically constrained sequences. Mitigation strategies:

- Use PyBOP/DIPEA coupling reagents ( ) for enhanced activation.

- Optimize reaction time (≥2 hours) and excess amino acid (3–5 equiv).

- Monitor by Kaiser test or FTIR for free amine detection.

- Data: reports 20% piperidine in DMF for Fmoc deprotection, but prolonged exposure risks diketopiperazine formation (Fig. 3 in ).

Q. How can computational modeling predict the reactivity of this compound in peptide bond formation?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during amide coupling. Key parameters:

- Electron density at the carboxylate oxygen (via NBO analysis).

- Steric maps to identify collision risks with adjacent residues.

- Reference: Colle-Salvetti correlation-energy methods ( ) validate kinetic barriers in peptide bond formation.

Q. What analytical techniques resolve contradictions in stability data for this compound under basic conditions?

- Methodological Answer : Conflicting reports on stability may arise from:

- pH variability : Use buffered solutions (pH 7–9) for accelerated degradation studies.

- HPLC-MS/MS : Quantify degradation products (e.g., free piperidine or Fmoc-OH).

- NMR kinetics : Track real-time decomposition at 25–40°C.

- Data: notes Fmoc cleavage at >pH 10, while reports stability at pH 8–8.

Q. How does the choice of resin affect the loading efficiency of this compound in SPPS?

- Methodological Answer :

- Resin type : Wang resin (acid-labile) vs. Rink amide resin (base-stable).

- Loading quantification : Use UV-Vis (Fmoc absorbance at 301 nm) or gravimetric analysis.

- Optimization: Pre-swelling resins in DCM (30 min) improves accessibility ( ).

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。